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Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as aluminum tris(heptanedionate), is a coordination compound with the chemical formula C33H57AlO6. It is characterized by its white crystalline appearance and has a molecular weight of approximately 576.8 g/mol. This compound is notable for its thermal stability, with a melting point ranging between 225 °C and 267 °C and a boiling point exceeding 400 °C under reduced pressure . The structure comprises an aluminum ion coordinated to three heptanedionate ligands, which contribute to its unique properties.
These reactions highlight its potential utility in various chemical processes and applications.
The synthesis of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of aluminum salts with 2,2,6,6-tetramethyl-3,5-heptanedione. A general synthesis route includes:
This method allows for the production of high-purity aluminum tris(heptanedionate) suitable for research and industrial applications .
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) finds several applications across various fields:
Interaction studies involving aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) focus on its reactivity with various substrates and ligands. These studies often examine:
Such studies are crucial for determining the practical uses and safety profiles of this compound in various industries.
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) shares similarities with other metal heptanedionates and coordination compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Aluminum acetylacetonate | C15H21AlO5 | More common; used widely in organic synthesis |
Iron tris(acetylacetonate) | C15H21FeO5 | Known for magnetic properties; used in catalysis |
Cobalt tris(acetylacetonate) | C15H21CoO5 | Exhibits unique catalytic activity in organic reactions |
Titanium bis(acetylacetonate) | C15H21TiO4 | Used in polymerization processes |
The uniqueness of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) lies in its bulky heptanedionate ligands that enhance solubility and stability compared to simpler acetylacetonates. This structural feature allows it to exhibit distinct chemical behavior and applications not found in other similar compounds.
The compound emerged from mid-20th-century research into volatile metal-organic precursors for chemical vapor deposition (CVD). The ligand 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) was first synthesized through Claisen condensation of methyl pivalate and ketones under basic conditions. Aluminum coordination complexes of this ligand were later developed to address the need for thermally stable precursors in high-temperature applications.
Key milestones include:
Early gas-phase electron diffraction (GED) and NMR studies confirmed the ligand’s enol tautomerism, which stabilizes the chelate structure. Modern techniques like X-ray diffraction and thermogravimetric analysis (TGA) have further elucidated its decomposition pathways and sublimation behavior.
The synthesis of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) revolves around the formation of stable aluminum-ligand coordination bonds. The β-diketonate ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), acts as a chelating agent, displacing counterions from aluminum salts under controlled conditions [1] [2].
A common laboratory-scale method involves the reaction of aluminum chloride (AlCl₃) with TMHD in a 1:3 molar ratio. The procedure typically proceeds in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis. A base, such as sodium hydroxide or ammonium hydroxide, is introduced to deprotonate the TMHD ligand, facilitating its coordination to the aluminum center [1] [3]. The reaction mixture is refluxed at 70–80°C for 12–24 hours, after which the product precipitates as a white solid.
Alternative routes employ aluminum nitrate (Al(NO₃)₃·9H₂O) or aluminum isopropoxide (Al(OⁱPr)₃) as starting materials. These precursors offer advantages in solubility and reactivity, particularly in polar aprotic solvents like dimethylformamide (DMF). For example, aluminum isopropoxide reacts with TMHD in ethanol at 60°C, yielding the target compound within 6 hours [3].
Table 1: Representative Laboratory-Scale Synthesis Conditions
Precursor | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
AlCl₃ | THF | NH₄OH | 70 | 24 | 78 |
Al(NO₃)₃·9H₂O | Ethanol | NaOH | 60 | 18 | 85 |
Al(OⁱPr)₃ | Toluene | None | 80 | 6 | 92 |
Advanced methods prioritize scalability and purity. Solvothermal synthesis, conducted in sealed autoclaves at elevated temperatures (120–150°C), enhances reaction kinetics and crystallinity [3]. Microwave-assisted synthesis reduces reaction times to 1–2 hours by leveraging dielectric heating, which uniformly activates the aluminum precursor and ligand [4].
Vapor-phase techniques, such as metal-organic chemical vapor deposition (MOCVD), utilize aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) as a precursor. In MOCVD, the compound is sublimed at 200–250°C under reduced pressure (10⁻³–10⁻⁴ Torr) and transported via an inert gas to a heated substrate, where it decomposes to deposit aluminum-containing films [4].
Electrochemical synthesis represents an emerging approach. By applying a controlled potential to an aluminum anode in a TMHD-containing electrolyte, researchers achieve direct coordination of the ligand to the metal center. This method avoids stoichiometric base use, reducing byproduct formation [3].
Crude product purification is essential for research-grade material. Recrystallization from hot toluene or hexane removes unreacted ligands and inorganic salts. The compound’s limited solubility in nonpolar solvents necessitates slow cooling (1–2°C/min) to maximize crystal yield [1] [3].
Sublimation under high vacuum (10⁻⁶ Torr) at 180–200°C provides ultrahigh-purity material, free from nonvolatile impurities. This technique is particularly valuable for applications requiring trace metal analysis [3].
For solvent-sensitive applications, column chromatography on silica gel with a 9:1 hexane:ethyl acetate eluent separates the target compound from byproducts. However, this method risks partial decomposition due to the complex’s sensitivity to acidic silica [1].
Elemental analysis remains the gold standard for purity verification. Acceptable ranges for carbon (67.69–69.75%), hydrogen (9.81–10.11%), and aluminum (4.50–4.70%) are derived from theoretical values [1] [3]. Deviations >0.5% indicate contamination.
Table 2: Expected vs. Observed Elemental Composition
Element | Theoretical (%) | Acceptable Range (%) |
---|---|---|
C | 68.72 | 67.69–69.75 |
H | 9.96 | 9.81–10.11 |
Al | 4.68 | 4.50–4.70 |
Spectroscopic techniques complement elemental analysis. Fourier-transform infrared (FTIR) spectroscopy confirms ligand coordination via characteristic ν(C=O) stretches at 1580–1600 cm⁻¹ and ν(Al-O) vibrations at 450–500 cm⁻¹ [3]. Nuclear magnetic resonance (NMR) spectroscopy, though less common due to aluminum’s quadrupolar nucleus, reveals ligand proton environments in deuterated chloroform.
Thermogravimetric analysis (TGA) under nitrogen assesses thermal stability. High-purity samples exhibit a single decomposition event at 280–300°C, corresponding to ligand loss [3]. Multiple mass loss steps suggest residual solvents or unreacted precursors.
X-ray diffraction (XRD) provides crystallographic validation. The monoclinic crystal system with space group P2₁/c and lattice parameters a = 12.34 Å, b = 18.22 Å, c = 14.56 Å, and β = 112.7° matches published structures [1].
The coordination chemistry of aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato), commonly referred to as aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) or Al(TMHD)₃, represents a fascinating example of Group 13 metal β-diketonate complexes. The compound crystallizes with the molecular formula C₃₃H₅₇AlO₆ and exhibits a molecular weight of 576.78 g/mol [1].
The central aluminum atom adopts a hexacoordinate geometry, forming an octahedral arrangement with six oxygen atoms from three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate ligands [2] [3]. The coordination sphere is completed through chelating interactions where each ligand coordinates through its two oxygen atoms in a bidentate fashion. The aluminum-oxygen bond lengths range from 1.85 to 1.95 Å, which are typical for aluminum-oxygen chelate bonds in β-diketonate complexes [1] [4].
Single-crystal X-ray diffraction studies reveal that aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) can exist in either trigonal or monoclinic crystal systems, depending on the crystallization conditions [1] [5]. The molecular structure exhibits D₃ symmetry with three equivalent chelate rings arranged around the aluminum center. The coordination number of six is consistent with aluminum's ability to expand its octet through the utilization of empty 3d orbitals [2].
The bonding characteristics of aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) are dominated by ionic-covalent interactions between the aluminum center and the oxygen atoms of the β-diketonate ligands. The aluminum center utilizes sp³d² hybridization to accommodate the six-coordinate geometry [3]. The C-O bond lengths in the enolate form of the ligands measure approximately 1.28-1.32 Å, indicating partial double bond character consistent with delocalization in the chelate ring [6].
Infrared spectroscopy provides valuable insights into the bonding nature of aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato). The characteristic stretching frequencies of the carbonyl groups appear in the range of 1569-1613 cm⁻¹, which are shifted to lower frequencies compared to the free ligand, confirming coordination through the oxygen atoms [7]. The presence of C=C stretching modes at 1500-1552 cm⁻¹ indicates the enolate form of the ligands is stabilized upon coordination [7].
Density functional theory calculations have provided significant insights into the electronic structure and bonding properties of aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato). Computational studies utilizing various exchange-correlation functionals, including B3LYP, PBE, and M06 functionals, have been employed to investigate the geometric optimization and electronic properties of the complex [8] [9] [10].
The ground state electronic configuration of aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) has been calculated using density functional theory methods. The aluminum center in the +3 oxidation state possesses the electronic configuration [Ne], with all valence electrons removed [11]. The empty 3s, 3p, and 3d orbitals are available for bonding interactions with the ligand donor atoms.
Computational analysis of the optimized geometry reveals that the aluminum-oxygen bond lengths calculated using DFT methods are in excellent agreement with experimental crystallographic data [10]. The calculated Al-O bond distances fall within the range of 1.87-1.93 Å, consistent with the experimental values of 1.85-1.95 Å [1]. The theoretical calculations also predict the octahedral geometry around the aluminum center, with bond angles close to 90° between adjacent Al-O bonds.
The binding energy calculations indicate that the aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) complex is thermodynamically stable with a total binding energy of approximately -450 to -500 kcal/mol for the three ligands [9]. The individual ligand binding energies range from -145 to -165 kcal/mol, indicating strong coordination interactions between the aluminum center and the β-diketonate ligands.
Natural bond orbital analysis performed on the optimized structure reveals that the aluminum-oxygen bonds exhibit significant ionic character, with approximately 70-80% ionic contribution and 20-30% covalent contribution [10]. The charge distribution analysis shows that the aluminum center carries a formal charge of approximately +2.3, while the oxygen atoms exhibit partial negative charges of -0.8 to -0.9.
Molecular orbital theory provides a comprehensive framework for understanding the electronic structure and bonding in aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato). The molecular orbital diagram reveals distinct energy levels corresponding to bonding, non-bonding, and antibonding orbitals [12] [13].
The highest occupied molecular orbital (HOMO) in aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) is primarily localized on the ligand π system, with an energy of approximately -6.2 eV [14]. This orbital exhibits 85% ligand character and 15% metal character, indicating that the HOMO is predominantly ligand-based. The HOMO-1 orbital, located at -6.8 eV, shows increased mixing between the ligand π orbitals and aluminum 3d orbitals, with approximately 70% ligand character and 30% metal character.
The lowest unoccupied molecular orbital (LUMO) is positioned at -0.8 eV and consists primarily of ligand π* orbitals with minimal metal contribution (90% ligand character) [14]. The LUMO+1 orbital at -0.3 eV exhibits similar characteristics with 88% ligand character. The significant energy gap between the HOMO and LUMO (approximately 5.4 eV) indicates that aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) is electronically stable and relatively unreactive toward electronic excitation.
The aluminum 3s and 3p core orbitals are located at much lower energies (-118.5 eV and -73.1 eV, respectively) and do not participate significantly in the bonding interactions [14]. However, the aluminum 3d orbitals, positioned at -7.5 eV, play a crucial role in the bonding scheme by providing additional orbital overlap with the oxygen lone pairs of the ligands.
Molecular orbital analysis reveals that the bonding in aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) can be described as a combination of σ and π interactions. The primary bonding interaction occurs through overlap of the aluminum 3s and 3p orbitals with the oxygen 2p orbitals, forming strong σ bonds. Additional stabilization is provided by back-donation from filled oxygen 2p orbitals to empty aluminum 3d orbitals, creating weak π-bonding interactions [12].
The molecular orbital calculations also predict the electronic absorption spectrum of aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato). The lowest energy electronic transitions correspond to ligand-to-ligand charge transfer (LLCT) transitions within the β-diketonate ligands, occurring at approximately 300-400 nm [15]. Higher energy transitions involve charge transfer from the ligand to the aluminum center (LMCT) and occur in the ultraviolet region below 300 nm.
The structural characteristics of aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) can be compared with analogous complexes of other Group 13 metals, including gallium, indium, and thallium β-diketonates. This comparative analysis reveals systematic trends in bonding, stability, and physical properties across the group [16] [17].
The ionic radii of Group 13 metals increase significantly down the group: Al³⁺ (0.535 Å), Ga³⁺ (0.620 Å), In³⁺ (0.800 Å), and Tl³⁺ (0.885 Å) [18]. This increase in ionic radius directly correlates with the metal-oxygen bond lengths in the corresponding β-diketonate complexes. While aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) exhibits Al-O bond lengths of 1.85-1.95 Å, the gallium analogue shows Ga-O distances of 1.95-2.05 Å, and the indium complex displays In-O bond lengths of 2.10-2.20 Å [16].
All Group 13 metal β-diketonates maintain the octahedral coordination geometry with a coordination number of six, demonstrating the preference for this arrangement in β-diketonate complexes [17]. However, the bond angles and molecular symmetry show subtle variations. The aluminum complex exhibits the most regular octahedral geometry with D₃ symmetry, while the heavier Group 13 metals show increasing distortion from ideal octahedral geometry due to steric effects and relativistic contributions [16].
The thermodynamic stability of Group 13 metal β-diketonates decreases down the group. Aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) exhibits the highest thermal stability with a decomposition temperature of 264-267°C, compared to gallium (240-250°C), indium (200-220°C), and thallium (180-200°C) analogues [19]. This trend reflects the stronger metal-ligand bonds in the aluminum complex due to the smaller ionic radius and higher charge density of the aluminum center.
The volatility characteristics also follow predictable trends across the group. Aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) demonstrates high volatility with sublimation occurring at 413-443°C under reduced pressure, making it suitable for chemical vapor deposition applications [20]. The gallium complex shows moderate volatility, while the indium and thallium analogues exhibit progressively lower volatility due to stronger intermolecular interactions and higher molecular weights.
Electronic structure calculations reveal that the HOMO-LUMO gap decreases down the Group 13 series. Aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) exhibits the largest energy gap (5.4 eV), followed by gallium (5.0 eV), indium (4.5 eV), and thallium (4.0 eV) complexes [21]. This trend indicates increasing electronic polarizability and reactivity of the heavier Group 13 metal β-diketonates.
The comparative analysis also extends to the degree of covalent character in the metal-oxygen bonds. Natural bond orbital analysis shows that aluminum(2,2,6,6-tetramethyl-3,5-heptanedionato) exhibits the highest ionic character (70-80%) in the Al-O bonds, while the gallium complex shows 65-75% ionic character, and the indium and thallium analogues display progressively more covalent character [21]. This trend reflects the electronegativity differences and the increasing size of the metal centers.
Vibrational spectroscopic studies support these structural trends, with the carbonyl stretching frequencies in the β-diketonate ligands showing systematic shifts across the Group 13 series. The aluminum complex exhibits the highest carbonyl frequencies (1569-1613 cm⁻¹), indicating the strongest metal-ligand interactions, while the frequencies decrease progressively for the heavier Group 13 metals due to increased back-donation and reduced electrostatic interactions [7].
The crystallographic data reveal that all Group 13 metal β-diketonates adopt similar packing arrangements in the solid state, with the sterically demanding tert-butyl groups of the ligands creating significant intermolecular steric hindrance. However, the aluminum complex shows the most efficient packing due to its smaller size, resulting in higher density and more favorable crystal packing energies compared to the heavier analogues [5].